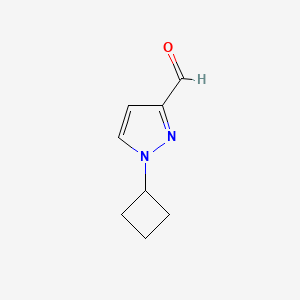

1-cyclobutyl-1H-pyrazole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclobutylpyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-6-7-4-5-10(9-7)8-2-1-3-8/h4-6,8H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMFDLKOGRXTFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C=CC(=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 1 Cyclobutyl 1h Pyrazole 3 Carbaldehyde

Reactions Involving the Carbaldehyde Functional Group

The chemical transformations of 1-cyclobutyl-1H-pyrazole-3-carbaldehyde are predominantly those characteristic of aromatic aldehydes. These reactions provide pathways for extending the molecular framework and introducing new functional groups, which is crucial for developing novel compounds.

Nucleophilic Addition Reactions

The carbaldehyde group in pyrazole-3-carbaldehydes is susceptible to nucleophilic addition. The electron-withdrawing nature of the pyrazole (B372694) ring enhances the electrophilicity of the aldehyde carbon, facilitating attack by various nucleophiles. Organometallic reagents like Grignard reagents and organolithium compounds can add to the carbonyl group to form secondary alcohols.

Reductions to Alcohols and Hydrocarbons

The aldehyde functional group of pyrazole carbaldehydes can be readily reduced to a primary alcohol or further to a methyl group. umich.edu The choice of reducing agent dictates the final product.

Reduction to Alcohols: Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for the conversion of the carbaldehyde to the corresponding primary alcohol, (1-cyclobutyl-1H-pyrazol-3-yl)methanol. umich.edu

Reduction to Hydrocarbons: More vigorous reduction methods, such as the Wolff-Kishner or Clemmensen reduction, can be employed to completely reduce the aldehyde to a methyl group, yielding 1-cyclobutyl-3-methyl-1H-pyrazole.

Oxidations to Carboxylic Acids

The aldehyde group can be oxidized to a carboxylic acid, yielding 1-cyclobutyl-1H-pyrazole-3-carboxylic acid. umich.edu This transformation is a key step in the synthesis of many biologically active pyrazole derivatives. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The reaction of pyrazolyl aldoximes with oxidizing agents like iodobenzene (B50100) diacetate has also been studied, leading to the formation of oxadiazole-N-oxides. semanticscholar.org

Condensation Reactions for Diverse Derivatization

Condensation reactions are among the most utilized transformations for pyrazole carbaldehydes, providing access to a vast range of derivatives with significant applications in medicinal chemistry and materials science. umich.eduekb.eg These reactions involve the nucleophilic attack of an amine or related compound on the aldehyde carbon, followed by the elimination of a water molecule. rdd.edu.iqnih.gov

The reaction of pyrazole carbaldehydes with primary amines is a straightforward method for the synthesis of imines, commonly known as Schiff bases. researchgate.netresearchgate.netekb.eg These reactions are typically carried out by refluxing the aldehyde and the amine in a suitable solvent like ethanol, sometimes with an acid catalyst. rdd.edu.iqekb.eg The resulting C=N double bond in the Schiff base is a versatile functional group for further synthetic modifications. researchgate.net The formation of the imine intermediate is a crucial step in many multicomponent reactions for synthesizing complex nitrogen-containing heterocycles. nih.gov

Table 1: Examples of Schiff Base Formation from Analogous Pyrazole Aldehydes

| Pyrazole Aldehyde | Amine | Product | Reference |

|---|---|---|---|

| 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | p-Methylaniline | N-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-4-methylaniline | ekb.eg |

| 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | m-Chloroaniline | 3-Chloro-N-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)aniline | ekb.eg |

Pyrazole carbaldehydes readily react with hydrazine (B178648) and its derivatives, such as semicarbazide (B1199961) and thiosemicarbazide, to form the corresponding hydrazones, semicarbazones, and thiosemicarbazones. umich.edunih.gov These reactions proceed via a condensation mechanism similar to Schiff base formation. umich.edu

The resulting products, particularly thiosemicarbazones, are of significant interest due to their coordination chemistry and biological activities. nih.govresearchgate.net The reaction involves heating the pyrazole aldehyde with the respective reagent, often in an alcoholic solvent with a catalytic amount of acid. researchgate.netaku.edu.tr

Table 2: Products from Condensation Reactions of Pyrazole Aldehydes

| Reagent | General Product Structure | Product Class | Reference |

|---|---|---|---|

| Hydrazine | Pyrazolyl-CH=N-NH₂ | Hydrazone | umich.edu |

| Semicarbazide | Pyrazolyl-CH=N-NH-C(O)NH₂ | Semicarbazone | nih.gov |

These transformations highlight the utility of this compound as a versatile building block in synthetic organic chemistry, enabling the generation of a wide array of complex molecules from a single, functionalized pyrazole core.

Knoevenagel and Wittig Reactions for Olefination

The aldehyde functionality at the C-3 position of the pyrazole ring is a versatile handle for carbon-carbon bond formation, particularly for creating olefinic structures through condensation and olefination reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a well-established method for forming α,β-unsaturated compounds. In this reaction, the this compound acts as the carbonyl component, reacting with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), diethyl malonate, or cyanoacetic esters). The reaction is typically catalyzed by a weak base, such as an amine or ammonium (B1175870) salt. researchgate.netresearchgate.net The initial step involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrazole-3-carbaldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the olefinic product. This method provides an efficient route to various pyrazole-based alkenes. researchgate.net For instance, the reaction with malononitrile in the presence of a catalyst like ammonium carbonate in an aqueous medium provides a green and expeditious route to 2-((1-cyclobutyl-1H-pyrazol-3-yl)methylene)malononitrile. researchgate.net

Interactive Data Table: Examples of Knoevenagel Condensation Products

| Active Methylene Compound | Catalyst | Product |

|---|---|---|

| Malononitrile | Glycine / Ammonium Carbonate | 2-((1-Cyclobutyl-1H-pyrazol-3-yl)methylene)malononitrile |

| Diethyl malonate | Piperidine | Diethyl 2-((1-cyclobutyl-1H-pyrazol-3-yl)methylene)malonate |

| Ethyl cyanoacetate | Triethylamine | Ethyl 2-cyano-3-(1-cyclobutyl-1H-pyrazol-3-yl)acrylate |

Wittig Reaction

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. organic-chemistry.org This reaction involves the use of a phosphorus ylide (also known as a Wittig reagent), which is typically prepared by treating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.com The aldehyde, this compound, reacts with the nucleophilic carbon of the ylide. The mechanism proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to yield the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct, the formation of which is the driving force for the reaction. organic-chemistry.org The stereochemistry of the resulting alkene (E or Z) is influenced by the nature of the substituents on the ylide. Stabilized ylides (containing electron-withdrawing groups) generally yield (E)-alkenes, whereas non-stabilized ylides (containing alkyl groups) tend to produce (Z)-alkenes. organic-chemistry.org

Interactive Data Table: Potential Wittig Reaction Products

| Phosphonium Salt Precursor | Base | Ylide | Alkene Product |

|---|---|---|---|

| Methyltriphenylphosphonium bromide | n-BuLi | (Triphenyl-λ⁵-phosphanylidene)methane | 1-Cyclobutyl-3-vinyl-1H-pyrazole |

| Ethyltriphenylphosphonium iodide | t-BuOK | 1-(Triphenyl-λ⁵-phosphanylidene)ethane | 1-Cyclobutyl-3-(prop-1-en-1-yl)-1H-pyrazole |

| (Methoxycarbonylmethyl)triphenylphosphonium bromide | NaH | Methyl 2-(triphenyl-λ⁵-phosphanylidene)acetate | Methyl 3-(1-cyclobutyl-1H-pyrazol-3-yl)acrylate |

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. This structure confers a unique reactivity profile, making it susceptible to electrophilic substitution while generally being resistant to nucleophilic attack unless activated.

Electrophilic Aromatic Substitution Reactions

Due to the electronic nature of the pyrazole ring, electrophilic aromatic substitution (EAS) is a key reaction. The presence of the two nitrogen atoms influences the electron density distribution within the ring. Calculations and experimental evidence show that the C-4 position has the highest electron density, making it the primary site for electrophilic attack. chemicalbook.comnih.govrrbdavc.orgnih.gov The C-3 and C-5 positions are comparatively electron-deficient. chemicalbook.comnih.gov Therefore, reactions such as nitration, halogenation, and sulfonation on this compound are expected to occur selectively at the C-4 position. The aldehyde group at C-3 is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, but the directing effect of the ring nitrogens still favors substitution at C-4.

Interactive Data Table: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Product |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 1-Cyclobutyl-4-nitro-1H-pyrazole-3-carbaldehyde |

| Bromination | Br₂ / Acetic Acid | Br⁺ | 4-Bromo-1-cyclobutyl-1H-pyrazole-3-carbaldehyde |

| Chlorination | SO₂Cl₂ | Cl⁺ | 4-Chloro-1-cyclobutyl-1H-pyrazole-3-carbaldehyde |

Nucleophilic Attack and Ring Transformations

The pyrazole ring is an electron-rich aromatic system and is generally resistant to nucleophilic attack. However, the C-3 and C-5 positions are more electrophilic due to their proximity to the electronegative nitrogen atoms. nih.govresearchgate.net The presence of a strong electron-withdrawing group, such as the carbaldehyde at C-3, further increases the electrophilicity of this position, making it potentially susceptible to attack by strong nucleophiles.

Under very harsh conditions, such as treatment with exceptionally strong bases, deprotonation at the C-3 position can occur, which may lead to ring-opening transformations. chemicalbook.compharmaguideline.com The mechanism for such a transformation often follows an Addition of Nucleophile, Ring Opening, Ring Closure (ANRORC) pathway, although this is less common for stable aromatic pyrazoles compared to other heterocyclic systems like pyrimidines. rrbdavc.org More commonly, nucleophilic attack will occur at the aldehyde carbon rather than the ring itself. Ring opening of the pyrazole core is generally difficult and requires significant energy input, such as through ozonolysis or electrolytic oxidation. chemicalbook.com

Transformations Involving the Cyclobutyl Substituent

The cyclobutyl group attached to the N-1 position of the pyrazole ring introduces strain and specific reactivity patterns that are distinct from other alkyl substituents.

Ring-Opening and Rearrangement Reactions of Cyclobutyl Derivatives

The strain within the cyclobutyl ring can be the driving force for skeletal rearrangements, particularly in the presence of reactive intermediates like carbocations or radicals. masterorganicchemistry.comrsc.org

Acid-Catalyzed Ring Expansion: Under strongly acidic conditions, if a carbocation can be formed on a carbon atom adjacent to the cyclobutyl ring, a Wagner-Meerwein type rearrangement can occur. For the N-cyclobutyl substituent, protonation of the pyrazole ring might not directly lead to such a rearrangement. However, if a reaction were to generate a positive charge on the N-1 nitrogen, a 1,2-alkyl shift from the cyclobutyl ring could theoretically initiate a rearrangement. A more plausible pathway for rearrangement involves reactions at other parts of the molecule that could generate a carbocation near the cyclobutyl group. A common transformation for cyclobutylcarbinyl-type cations is a rapid ring expansion to form a more stable, less strained cyclopentyl cation. masterorganicchemistry.com This process relieves the significant ring strain of the four-membered ring.

Radical-Mediated Ring Opening: The cyclobutylmethyl radical is known to undergo a rapid ring-opening reaction to form the 5-hexenyl radical. rsc.org While the N-cyclobutyl group is not a cyclobutylmethyl system, analogous radical-induced ring-opening reactions could be envisioned under conditions that promote homolytic cleavage of a C-C bond within the cyclobutyl ring, although this would require significant energy input.

These transformations highlight that while the cyclobutyl substituent is often a stable spectator group, it has the potential to engage in unique ring-expansion or ring-opening reactions under conditions that favor the formation of high-energy intermediates. masterorganicchemistry.com

Derivatization Strategies and Synthetic Applications of 1 Cyclobutyl 1h Pyrazole 3 Carbaldehyde

Synthesis of Molecular Hybrids and Conjugates

The unique structural features of 1-cyclobutyl-1H-pyrazole-3-carbaldehyde make it an ideal starting material for the synthesis of diverse molecular hybrids and conjugates. The aldehyde functionality serves as a primary reaction site for condensation and cyclization reactions, enabling the creation of more complex molecules with potential applications in medicinal chemistry and material science.

The aldehyde group of this compound is a key handle for the construction of fused heterocyclic systems. Through condensation reactions with various bifunctional nucleophiles, new rings can be annulated onto the pyrazole (B372694) core.

For instance, the reaction with compounds containing an amino group and an active methylene (B1212753) group, such as 2-amino-5-(2,4-dichlorophenyl)thiophene-3-carbonitrile, can lead to the formation of pyrazole-fused pyridine (B92270) derivatives. nih.gov This type of transformation, known as the Friedländer annulation, typically proceeds in the presence of a catalytic amount of acid or base. semanticscholar.org Similarly, condensation with β-ketoesters or diethyl malonate can yield pyrazolo[3,4-b]pyridine structures. semanticscholar.org

Another common strategy involves the reaction with amidines or related compounds to form pyrazolo[3,4-d]pyrimidines. semanticscholar.org These reactions demonstrate the utility of the aldehyde as an electrophilic partner in cyclocondensation reactions, providing access to a wide range of fused heterocyclic scaffolds that are of significant interest in drug discovery. researchgate.netresearchgate.net

Table 1: Examples of Fused Heterocyclic Systems Derived from Pyrazole Aldehydes This table illustrates general strategies applicable to this compound.

| Starting Pyrazole Aldehyde Type | Reagent | Fused System | Reference |

|---|---|---|---|

| 5-Amino-1H-pyrazole-4-carbaldehyde | Acetonitrile Derivatives | Pyrazolo[3,4-b]pyridine | semanticscholar.org |

| 5-Amino-1H-pyrazole-4-carbaldehyde | Diethyl Malonate | Pyrazolo[3,4-b]pyridin-6-one | semanticscholar.org |

| Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates | Hydrazine (B178648) | Pyrazolo[3,4-d]pyridazin-4-one | semanticscholar.org |

| 5-Aminopyrazole-4-carbaldehyde | Formamide | Pyrazolo[3,4-d]pyrimidine | semanticscholar.org |

Beyond simple fused systems, this compound can be employed in multicomponent reactions (MCRs) to generate complex polycyclic architectures in a single, efficient step. researchgate.net MCRs are powerful synthetic tools that allow for the formation of multiple bonds and stereocenters in one pot, increasing molecular complexity rapidly.

For example, a one-pot reaction of a pyrazole aldehyde, a cyclic-1,3-diketone, and an aminopyrazole can produce highly substituted pyridine rings fused to the pyrazole core. researchgate.net The aldehyde participates in an initial condensation, forming an intermediate that undergoes subsequent cyclization and aromatization to yield the final polycyclic product. Such strategies are valued for their operational simplicity and high atom economy. researchgate.net The reactivity of the aldehyde group allows it to be a central component in tandem reactions, where an initial intermolecular reaction is followed by an intramolecular cyclization to build complex scaffolds. umich.eduresearchgate.netbohrium.com

One of the most direct and widely used derivatizations of this compound is its reaction with primary amines to form Schiff bases (imines). This condensation reaction, typically catalyzed by a small amount of acid, results in the formation of a C=N double bond, linking the pyrazole moiety to another molecular fragment. researchgate.netekb.eg A diverse range of aromatic and heteroaromatic amines can be used, leading to a large library of derivatives. researchgate.netresearchgate.net

These Schiff bases are not merely final products but also versatile intermediates for further transformations. umich.edu

Reduction: The imine bond can be selectively reduced using agents like sodium borohydride (B1222165) to yield stable secondary amines, providing a flexible linker between the pyrazole core and other groups. umich.edu

Cycloaddition: The C=N bond can participate in cycloaddition reactions. For example, reaction with thioglycolic acid can produce thiazolidinone rings, another important heterocyclic motif in medicinal chemistry. researchgate.net

Ligand Formation: The imine nitrogen, in conjunction with the pyrazole nitrogen, can act as a chelating ligand for metal ions, a property discussed in the next section.

Table 2: Examples of Schiff Base Derivatives from Pyrazole Aldehydes This table showcases the types of amines that can be reacted with this compound.

| Pyrazole Aldehyde | Amine | Resulting Schiff Base Type | Reference |

|---|---|---|---|

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Aniline (B41778) Derivatives | N-Aryl Imine | ekb.eg |

| 3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde | o-Aminophenol | N-(2-Hydroxyphenyl) Imine | researchgate.net |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 4-Bromoaniline | N-(4-Bromophenyl) Imine | umich.edu |

| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes | Benzylamine | N-Benzyl Imine | umich.edu |

The pyrazole ring system is a well-established ligand in coordination chemistry. researchgate.net The pyridine-type nitrogen atom (N2) of the pyrazole ring in this compound can coordinate to a variety of transition metal ions, allowing the molecule to act as a monodentate ligand. researchgate.net

However, more stable and complex coordination compounds can be formed using the Schiff base derivatives mentioned previously. Schiff bases derived from the aldehyde and an appropriate amine (e.g., 2-aminoethanol or o-aminophenol) can act as bidentate or tridentate ligands. researchgate.net The imine nitrogen and the pyrazole N2 atom can coordinate to a single metal center, forming a stable chelate ring. The presence of additional donor atoms on the amine portion can lead to even higher coordination numbers. These metal complexes have applications in catalysis and materials science. researchgate.netrsc.orguninsubria.it

This compound as a Building Block in Organic Synthesis

Beyond its use in creating complex conjugates, the aldehyde serves as a versatile functional handle that can be transformed into a variety of other groups, making the parent compound a crucial intermediate for a range of functionalized pyrazoles.

The aldehyde group of this compound is readily transformed into other key functional groups, expanding its synthetic utility. nih.govresearchgate.net

Oxidation: The aldehyde can be oxidized to a carboxylic acid group (1-cyclobutyl-1H-pyrazole-3-carboxylic acid) using standard oxidizing agents. This carboxylic acid can then be converted into esters, amides, or other acid derivatives.

Reduction: Selective reduction of the aldehyde yields the corresponding primary alcohol, (1-cyclobutyl-1H-pyrazol-3-yl)methanol. This alcohol can be used in etherification or esterification reactions.

Carbon-Carbon Bond Formation: The aldehyde can undergo various classic C-C bond-forming reactions. For example, Wittig-type reactions can convert the C=O bond into a C=C bond, introducing alkenyl substituents. Similarly, Knoevenagel condensation with active methylene compounds provides a route to α,β-unsaturated systems, which are themselves useful intermediates for further reactions like Michael additions. umich.eduresearchgate.net

Reductive Amination: A one-pot reaction with an amine in the presence of a reducing agent (reductive amination) can directly convert the aldehyde into a secondary or tertiary amine, providing a more efficient route than the two-step Schiff base formation and reduction process. researchgate.net

These transformations underscore the role of this compound as a pivotal starting material, providing access to a wide spectrum of 3-substituted pyrazole derivatives. umich.edu

Precursor in Agrochemical Development

The pyrazole ring is a key structural component in numerous modern agrochemicals, particularly fungicides and insecticides. google.comnih.gov The aldehyde functional group of this compound is a crucial reaction site for building the larger molecular structures required for biological activity. While specific commercial agrochemicals directly synthesized from this exact precursor are not prominently detailed in publicly available literature, its utility can be inferred from established synthetic routes for analogous pyrazole-based pesticides.

The primary derivatization strategies for pyrazole-3-carbaldehydes in agrochemical synthesis involve transformations of the aldehyde group to create key linkages, such as amides, which are prevalent in many fungicides. google.com A common pathway is the oxidation of the carbaldehyde to a carboxylic acid. This resulting 1-cyclobutyl-1H-pyrazole-3-carboxylic acid can then be coupled with various aniline or amine moieties to form pyrazole carboxamides. This class of compounds is known to exhibit potent fungicidal activity, often by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. google.com

Furthermore, the aldehyde can undergo condensation reactions to form Schiff bases or other intermediates that are further elaborated into active ingredients. The cyclobutyl group at the N1 position is significant as variations in the N-alkyl substituent of the pyrazole ring are known to modulate the biological efficacy and spectrum of activity of the final agrochemical product. google.com

Table 1: Potential Agrochemical Derivatization of this compound

| Derivatization Strategy | Intermediate Product | Target Agrochemical Class | Potential Application |

| Oxidation | 1-Cyclobutyl-1H-pyrazole-3-carboxylic acid | Pyrazole Carboxamides | Fungicides (SDH inhibitors) google.com |

| Reductive Amination | (1-Cyclobutyl-1H-pyrazol-3-yl)methanamine | Various Heterocyclic Pesticides | Insecticides, Fungicides |

| Knoevenagel Condensation | α,β-Unsaturated Carbonyl Compounds | Complex Heterocycles | Fungicides, Insecticides |

| Wittig Reaction | 1-Cyclobutyl-3-(alkenyl)-1H-pyrazole | Pyrazole-based Pesticides | Insecticides |

Applications in Material Science, including Fluorescent Substances and Dyes

In material science, pyrazole derivatives are valued for their electronic properties and are used as building blocks for functional materials such as fluorescent probes and dyes. nih.gov The this compound molecule can be incorporated into larger π-conjugated systems, which are often the basis for fluorescent and colored compounds.

The aldehyde group is an ideal starting point for synthesizing such materials. Through condensation reactions with active methylene compounds (like malononitrile (B47326) or cyanoacetates) or with amino-functionalized aromatic or heterocyclic systems, the π-system of the pyrazole can be extended. These reactions, such as the Knoevenagel or Schiff base condensations, lead to the formation of molecules with significant charge-transfer character, which is a common origin of fluorescence and color. nih.govresearchgate.net

For instance, reacting this compound with an electron-rich aromatic amine can produce a Schiff base with intramolecular charge-transfer properties, potentially leading to a fluorescent compound. Similarly, condensation with various coupling components can yield azo dyes, a widely used class of colorants. google.com The specific photophysical properties (absorption and emission wavelengths, quantum yield) of the resulting materials can be fine-tuned by modifying the substituents on the pyrazole ring and the nature of the coupled aromatic or heterocyclic system. While specific dyes or fluorescent materials derived from this compound are not explicitly documented, the synthetic strategies are well-established for analogous pyrazole aldehydes. nih.govresearchgate.net

Table 2: Potential Material Science Applications via Derivatization of this compound

| Derivatization Strategy | Resulting Molecular Structure | Application Area | Principle |

| Schiff Base Condensation | Pyrazole-based Imines | Fluorescent Probes | Intramolecular Charge Transfer (ICT) |

| Knoevenagel Condensation | Pyrazolyl-ethenyl derivatives | Organic Dyes | Extended π-Conjugation |

| Multi-component Reactions | Complex Heterocyclic Systems | Boron-dipyrromethene (BODIPY) analogues | Rigidified, highly fluorescent structures nih.gov |

| Azo Coupling (after conversion) | Pyrazole Azo Compounds | Dyes for textiles/polymers | π-π* transitions in an extended chromophore google.com |

Spectroscopic Characterization and Structural Elucidation of 1 Cyclobutyl 1h Pyrazole 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity of the atoms within 1-cyclobutyl-1H-pyrazole-3-carbaldehyde.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The aldehyde proton is particularly diagnostic, appearing as a singlet in the highly deshielded region of the spectrum, typically between δ 9.0 and 10.0 ppm, due to the electron-withdrawing nature of the carbonyl group. oregonstate.edu In similar pyrazole-carbaldehyde structures, this signal has been observed at approximately δ 9.86 ppm. mdpi.com

The protons on the pyrazole (B372694) ring exhibit signals in the aromatic region. The proton at the C5 position is expected to appear as a doublet around δ 8.0-8.2 ppm, while the proton at the C4 position would be a doublet at a slightly higher field, around δ 6.5-7.0 ppm. The coupling between these two protons would result in a characteristic doublet of doublets pattern if both were present, but in a 3-substituted pyrazole, distinct signals for H-4 and H-5 are expected. For pyrazole itself, signals are noted around 6.3 ppm and 7.6 ppm. conicet.gov.arresearchgate.net

The cyclobutyl protons produce a set of signals in the aliphatic region of the spectrum. The single methine proton (CH) directly attached to the pyrazole nitrogen is the most downfield of this group, expected to be a multiplet (a quintet or similar) around δ 4.5-5.0 ppm. The remaining six protons of the three methylene (B1212753) groups (-CH₂) in the cyclobutyl ring will appear as complex, overlapping multiplets further upfield, generally in the δ 1.8-2.8 ppm range.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carbaldehyde (-CHO) | 9.8 - 10.1 | Singlet (s) |

| Pyrazole H-5 | 8.0 - 8.2 | Doublet (d) |

| Pyrazole H-4 | 6.5 - 7.0 | Doublet (d) |

| Cyclobutyl Methine (N-CH) | 4.5 - 5.0 | Multiplet (m) |

| Cyclobutyl Methylene (-CH₂) | 1.8 - 2.8 | Multiplet (m) |

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and produces a characteristic signal in the δ 180-190 ppm range. pdx.edu A reported value for a similar compound is δ 183.1 ppm. mdpi.com

The carbons of the pyrazole ring resonate in the aromatic region. The C3 carbon, being attached to the electron-withdrawing aldehyde group, is expected around δ 145-150 ppm. The C5 carbon typically appears around δ 130-140 ppm, while the C4 carbon is the most shielded of the ring carbons, appearing around δ 110-115 ppm. mdpi.com

The cyclobutyl carbons are found in the aliphatic region. The methine carbon bonded to the nitrogen atom is the most deshielded, with an expected chemical shift in the δ 55-65 ppm range. The methylene carbons of the cyclobutyl ring are expected to produce signals further upfield, typically between δ 20-35 ppm.

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Carbaldehyde (C=O) | 180 - 190 |

| Pyrazole C-3 | 145 - 150 |

| Pyrazole C-5 | 130 - 140 |

| Pyrazole C-4 | 110 - 115 |

| Cyclobutyl Methine (N-CH) | 55 - 65 |

| Cyclobutyl Methylene (-CH₂) | 20 - 35 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two or three bonds). sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the pyrazole H-4 and H-5 protons, confirming their adjacency. It would also map out the entire spin system of the cyclobutyl group, showing correlations between the methine proton and its adjacent methylene protons, and between the various methylene protons within the ring. science.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation). sdsu.eduyoutube.com It allows for the definitive assignment of each proton signal to its corresponding carbon signal. For instance, the aldehyde proton signal at ~9.9 ppm would show a cross-peak to the carbonyl carbon signal at ~183 ppm, and the pyrazole H-5 proton at ~8.1 ppm would correlate with the C5 carbon.

A three-bond correlation from the aldehyde proton to the pyrazole C3 carbon, confirming the position of the carbaldehyde group.

Correlations from the cyclobutyl methine proton to the pyrazole C5 and C3a (internal) carbons, confirming the attachment of the cyclobutyl ring to the N1 position.

Correlations from the pyrazole H-5 proton to the C3 and C4 carbons, further establishing the ring structure. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent feature would be a strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde. Due to conjugation with the pyrazole ring, this band is expected in the range of 1710-1685 cm⁻¹. orgchemboulder.comspcmc.ac.in A similar pyrazole carbaldehyde showed this peak at 1667 cm⁻¹. mdpi.com

Another diagnostic feature for the aldehyde is the C-H stretching vibration, which typically appears as one or two weaker bands between 2850 cm⁻¹ and 2700 cm⁻¹. orgchemboulder.comspectroscopyonline.com The presence of a band near 2720 cm⁻¹ is particularly indicative of an aldehyde functional group. orgchemboulder.com

Other expected absorptions include C-H stretching vibrations for the aromatic pyrazole ring (above 3000 cm⁻¹) and the aliphatic cyclobutyl ring (below 3000 cm⁻¹). mdpi.com Stretching vibrations for the C=N and C=C bonds within the pyrazole ring would appear in the 1600-1450 cm⁻¹ region. wisdomlib.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (Pyrazole) | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (Cyclobutyl) | 3000 - 2850 | Medium |

| C-H Stretch | Aldehyde | 2850 - 2700 | Weak-Medium |

| C=O Stretch | Aldehyde (Conjugated) | 1710 - 1685 | Strong |

| C=N / C=C Stretch | Pyrazole Ring | 1600 - 1450 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers clues to its structure through analysis of its fragmentation patterns. For this compound (molecular formula C₈H₁₀N₂O), the calculated monoisotopic mass is 150.0793 Da. uni.lu In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 150. In electrospray ionization (ESI) mode, the protonated molecule ([M+H]⁺) would be detected at m/z 151. uni.lu

The fragmentation pattern would provide further structural confirmation. Plausible fragmentation pathways include:

Loss of a hydrogen radical (H˙): leading to an [M-1]⁺ peak at m/z 149.

Loss of the formyl radical (˙CHO): a common cleavage for aldehydes, resulting in a fragment at m/z 121.

Loss of the cyclobutyl group (C₄H₇˙): cleavage of the N-C bond to give a fragment corresponding to the pyrazole-3-carbaldehyde cation at m/z 95.

Fragmentation of the cyclobutyl ring: for example, via loss of ethene (C₂H₄), leading to an [M-28]⁺˙ peak at m/z 122.

| m/z | Assignment |

|---|---|

| 151 | [M+H]⁺ (Protonated Molecule) |

| 150 | [M]⁺˙ (Molecular Ion) |

| 122 | [M - C₂H₄]⁺˙ |

| 121 | [M - CHO]⁺ |

| 95 | [M - C₄H₇]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum of this compound is characterized by electronic transitions associated with the conjugated system formed by the pyrazole ring and the carbaldehyde group.

Two primary types of transitions are expected:

π → π transitions:* These are high-intensity absorptions associated with the π-electron system of the pyrazole ring and the C=O double bond. For the pyrazole ring alone, a π → π* transition is observed around 210 nm. rsc.org Conjugation with the carbonyl group causes a bathochromic (red) shift to a longer wavelength, likely in the 240-280 nm range. mdpi.com

n → π transitions:* This is a lower-intensity absorption resulting from the promotion of a non-bonding (n) electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. This transition typically occurs at longer wavelengths than the π → π* transition, often appearing as a shoulder on the main absorption band in the 270-320 nm region. mdpi.com

The exact position and intensity (molar absorptivity, ε) of these absorption maxima are dependent on the solvent used. The combined analysis of these spectroscopic methods provides a comprehensive and unambiguous characterization of the structure of this compound.

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. While the crystal structure of this compound has not been specifically reported in the reviewed literature, extensive crystallographic studies on analogous pyrazole-3-carbaldehyde and other pyrazole derivatives provide significant insights into the conformational preferences and supramolecular interactions that govern their solid-state architecture. These studies consistently reveal key structural features, such as the planarity of the pyrazole ring and the relative orientations of its substituents, which are crucial for understanding the structure-property relationships of this class of compounds.

The analysis of various pyrazole derivatives by single-crystal X-ray diffraction has shown that the central pyrazole ring is typically planar. For instance, in the crystal structure of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, the 1H-pyrazole ring is essentially planar, with a maximum deviation of 0.004 (1) Å for the N1 atom. nih.gov This planarity is a common feature among pyrazole derivatives and is critical for their electronic and intermolecular interactions.

The solid-state packing of these molecules is often stabilized by a network of intermolecular interactions. While classical hydrogen bonds are not always present, weak interactions such as C—H···O, C—H···N, and π-π stacking play a significant role in the crystal packing. For example, in the crystal structure of a novel pyrazole chalcone (B49325) derived from 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde, a hydrogen-bonded chain is formed by C–H···O bonding, which is enhanced by a C–H···π interaction, and adjacent chains are connected through π···π interactions. niscpr.res.in In 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, weak, pairwise C—H⋯O interactions across centers of symmetry form dimers, which are further associated into corrugated sheets via weak C—H⋯N interactions. nih.gov

Interactive Table of Crystallographic Data for Pyrazole Derivatives

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde nih.gov | Monoclinic | P2/c | 8.6207 (1) | 7.1695 (1) | 22.9228 (3) | 90 | 99.168 (1) | 90 | 1398.67 (3) | 4 |

| 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde iucr.org | Monoclinic | P2₁/c | - | - | - | - | - | - | - | 1 |

| 3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde nih.gov | Monoclinic | - | 9.5807 (8) | 15.1720 (13) | 8.7370 (8) | 90 | 93.6180 (11) | 90 | 1267.46 (19) | 4 |

| 1-(4-Bromophenyl)-4-formyl-3-(4-methoxyphenyl)-1H-pyrazole nih.gov | Triclinic | P-1 | 9.348(2) | 9.793(2) | 16.366(4) | 87.493(6) | 87.318(6) | 84.676(6) | - | 4 |

| 1'-(4-Bromophenyl)-3'-(4-methoxyphenyl)-1'H-spiro[fluorene-9,5'-pyrazolin]-4'-carbaldehyde nih.gov | Monoclinic | P2₁/n | 21.54552(17) | 7.38135(7) | 22.77667(19) | 90 | 101.0921(8) | 90 | - | 8 |

| 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde nih.gov | - | - | - | - | - | - | - | - | - | - |

| 5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde nih.gov | - | - | - | - | - | - | - | - | - | - |

| 1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone nih.gov | - | - | - | - | - | - | - | - | - | - |

| 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one nih.gov | - | - | - | - | - | - | - | - | - | - |

| Novel pyrazole chalcone derived from 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde niscpr.res.in | - | - | - | - | - | - | - | - | - | - |

Advanced Computational Studies and Theoretical Analysis of 1 Cyclobutyl 1h Pyrazole 3 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and three-dimensional arrangement of atoms in 1-cyclobutyl-1H-pyrazole-3-carbaldehyde. These theoretical investigations offer a detailed picture of the molecule's stability, reactivity, and intramolecular interactions.

Density Functional Theory (DFT) Optimizations and Energy Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for the study of pyrazole (B372694) derivatives. DFT calculations are employed to determine the most stable conformation (the global minimum on the potential energy surface) of this compound. The process involves iterative optimization of the molecular geometry to minimize the total electronic energy.

Table 1: Representative Theoretical Geometric Parameters for a Pyrazole Derivative Core Structure

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| N1-N2 Bond Length | 1.35 |

| N2-C3 Bond Length | 1.33 |

| C3-C4 Bond Length | 1.42 |

| C4-C5 Bond Length | 1.38 |

| C5-N1 Bond Length | 1.36 |

| N1-N2-C3 Bond Angle | 112.0 |

| N2-C3-C4 Bond Angle | 106.0 |

| C3-C4-C5 Bond Angle | 105.0 |

| C4-C5-N1 Bond Angle | 111.0 |

| C5-N1-N2 Bond Angle | 106.0 |

Note: These values are representative for a pyrazole core and would be specifically calculated for this compound in a dedicated study.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity and Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO is likely to be distributed over the carbaldehyde group and the pyrazole ring, owing to the electron-withdrawing nature of the carbonyl group. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic transitions.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyrazole

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: These are example values; the precise energies for this compound would depend on the specific computational method and basis set used.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. nih.gov It provides a detailed picture of the bonding and electronic structure by transforming the calculated wave function into a set of localized orbitals.

In this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds. This analysis reveals the nature and strength of intramolecular charge transfer (ICT) interactions. For instance, the interaction between the lone pair of the pyrazole nitrogen atoms and the π* orbitals of the C=C and C=O bonds contributes to the stability of the molecule. The magnitude of the second-order perturbation energy (E(2)) in NBO analysis is a measure of the strength of these donor-acceptor interactions.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is generated by plotting the electrostatic potential on the molecule's electron density surface. Different colors are used to represent regions of varying electrostatic potential: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP surface is expected to show a region of high negative potential around the carbonyl oxygen atom of the carbaldehyde group, making it a likely site for electrophilic attack. The hydrogen atoms of the pyrazole and cyclobutyl groups would exhibit positive potential. This visual representation of charge distribution is crucial for understanding intermolecular interactions and chemical reactivity.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Computational methods can accurately predict various spectroscopic properties of molecules, which can then be correlated with experimental data to confirm the molecular structure and provide a deeper understanding of its vibrational and electronic characteristics.

Theoretical IR and Raman Spectral Simulations

Theoretical simulations of infrared (IR) and Raman spectra are performed by calculating the vibrational frequencies and their corresponding intensities. These calculations are typically carried out using DFT methods. The computed vibrational modes can be assigned to specific stretching, bending, and torsional motions of the atoms in this compound.

The simulated spectra can be compared with experimentally obtained spectra to validate the optimized molecular structure. Key vibrational modes for this molecule would include the C=O stretching of the carbaldehyde group, C-H stretching of the pyrazole and cyclobutyl rings, and various ring vibrations of the pyrazole moiety. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H stretching (pyrazole ring) | 3100-3150 |

| C-H stretching (cyclobutyl) | 2850-3000 |

| C=O stretching (carbaldehyde) | 1680-1710 |

| C=N stretching (pyrazole ring) | 1550-1600 |

| C-C stretching (pyrazole ring) | 1400-1500 |

| C-H bending | 1200-1400 |

Note: These are anticipated ranges for the vibrational frequencies and would be refined by specific calculations.

Computational NMR Chemical Shift Predictions

Computational Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules. For this compound, theoretical predictions of ¹H and ¹³C NMR chemical shifts can be achieved with a high degree of accuracy using quantum mechanical calculations, particularly Density Functional Theory (DFT). The Gauge-Independent Atomic Orbital (GIAO) method is a commonly employed approach for calculating the isotropic magnetic shielding tensors, which are then converted into chemical shifts. asrjetsjournal.org

Typically, the geometry of the molecule is first optimized using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311G(d,p)). asrjetsjournal.org Following optimization, NMR shielding constants are calculated at the same or a higher level of theory. These theoretical values are often referenced against a standard, such as tetramethylsilane (B1202638) (TMS), and may be scaled to improve correlation with experimental data.

The predicted chemical shifts are highly sensitive to the molecular conformation. Therefore, a thorough conformational analysis is crucial for obtaining accurate results. For this compound, this involves considering the different possible orientations of the cyclobutyl group relative to the pyrazole ring. The final predicted spectrum is often a Boltzmann-weighted average of the spectra calculated for all stable conformers.

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations reported for analogous pyrazole derivatives.

Interactive Data Table: Predicted NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (aldehyde) | 9.8 - 10.2 | 185.0 - 190.0 |

| CH (aldehyde) | - | - |

| Pyrazole C3 | - | 145.0 - 150.0 |

| Pyrazole C4 | 6.5 - 7.0 | 110.0 - 115.0 |

| Pyrazole C5 | 7.8 - 8.2 | 130.0 - 135.0 |

| Cyclobutyl CH (N-attachment) | 4.5 - 5.0 | 55.0 - 60.0 |

| Cyclobutyl CH₂ | 2.0 - 2.5 | 25.0 - 30.0 |

| Cyclobutyl CH₂ (methylene) | 1.8 - 2.2 | 15.0 - 20.0 |

Note: These are illustrative values based on general principles and data for similar compounds. Actual values would require specific calculations for this compound.

UV-Vis Absorption and Electronic Excitation Calculations

The electronic absorption properties of this compound can be investigated computationally using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the experimental UV-Vis spectrum.

The process begins with the optimization of the ground-state geometry of the molecule, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p). researchgate.net Subsequently, TD-DFT calculations are performed on the optimized structure to determine the electronic transitions from the ground state to various excited states. The choice of solvent can be incorporated into these calculations using continuum models like the Polarizable Continuum Model (PCM), which is crucial as solvent polarity can significantly influence the absorption spectrum. researchgate.net

The calculations provide insights into the nature of the electronic transitions, often characterized as π → π* or n → π* transitions. For pyrazole derivatives, the absorption bands in the UV region are typically associated with π → π* transitions within the aromatic ring system. researchgate.net The aldehyde group can also contribute to the electronic structure and may be involved in n → π* transitions.

The following table presents hypothetical data for the calculated UV-Vis absorption of this compound in a solvent like methanol, based on studies of similar pyrazole compounds.

Interactive Data Table: Predicted UV-Vis Absorption Data

| Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

| 250 - 270 | > 0.1 | HOMO → LUMO (π → π) |

| 290 - 310 | < 0.01 | HOMO-1 → LUMO (n → π) |

Note: These are illustrative values. Specific TD-DFT calculations are required for accurate predictions for this compound.

Mechanistic Studies of Chemical Reactions via Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions involving pyrazole aldehydes. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and reaction products. This provides a detailed understanding of the reaction pathway and the factors that control its kinetics and thermodynamics.

For this compound, several types of reactions could be mechanistically investigated using computational methods:

Condensation Reactions: The aldehyde group is susceptible to condensation reactions with various nucleophiles. umich.edu Computational studies can model the reaction pathway of, for example, a Knoevenagel or Wittig reaction, determining the activation energies for each step and rationalizing the observed stereoselectivity or regioselectivity.

Synthesis of the Pyrazole Ring: The formation of the substituted pyrazole ring itself, for instance, through a Vilsmeier-Haack reaction, can be studied computationally. researchgate.net These studies can clarify the role of the reagents and the sequence of bond-forming and bond-breaking events.

Oxidation and Reduction: The oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol are fundamental transformations. Computational modeling can provide insights into the mechanisms of these reactions with different reagents, comparing, for instance, the pathways for reduction by sodium borohydride (B1222165) versus lithium aluminum hydride.

By calculating the energies of all stationary points along the reaction coordinate, a detailed reaction profile can be constructed. This allows for the determination of the rate-limiting step and can guide the optimization of reaction conditions.

Conformation Analysis and Conformational Preferences

The conformational flexibility of this compound is primarily associated with the orientation of the cyclobutyl and carbaldehyde substituents relative to the pyrazole ring. A comprehensive conformational analysis is essential for understanding its structure-property relationships and for accurate computational predictions of its spectroscopic properties.

The key conformational variables include:

Rotation around the N-C(cyclobutyl) bond: The cyclobutyl ring can adopt different puckered conformations, and its orientation with respect to the pyrazole ring can vary.

Rotation around the C(pyrazole)-C(aldehyde) bond: The aldehyde group can be oriented syn or anti with respect to the N2 atom of the pyrazole ring.

Computational methods, such as DFT or even more computationally economical semi-empirical methods, can be used to perform a systematic scan of the potential energy surface as a function of these rotational degrees of freedom. This allows for the identification of all low-energy conformers. The relative energies of these conformers can then be used to determine their populations at a given temperature according to the Boltzmann distribution.

Studies on similar N-substituted pyrazoles have shown that the steric and electronic interactions between the substituent and the pyrazole ring play a crucial role in determining the most stable conformation. For this compound, it is expected that the molecule will adopt a conformation that minimizes steric hindrance between the cyclobutyl group and the hydrogen atom at the C5 position of the pyrazole ring. The planarity of the pyrazole-carbaldehyde fragment is also a significant factor, as conjugation between the aldehyde and the ring is energetically favorable.

Conclusion and Future Research Directions

Synthesis and Transformation Advances of 1-Cyclobutyl-1H-pyrazole-3-carbaldehyde

The synthesis of pyrazole-3-carbaldehydes is well-documented, with the Vilsmeier-Haack reaction being a prominent method. researchgate.net This reaction typically involves the formylation of a suitable precursor, such as a hydrazone, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). researchgate.net For the synthesis of this compound, a plausible synthetic route would involve the reaction of cyclobutylhydrazine (B1320886) with a suitable three-carbon building block, followed by formylation. Advances in synthetic methodologies now also include multicomponent reactions, which offer a more efficient and atom-economical approach to pyrazole (B372694) synthesis. beilstein-journals.org

Once synthesized, the aldehyde functionality of this compound opens up a plethora of transformation possibilities. The aldehyde group can undergo a wide range of chemical reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions to form imines, oximes, and hydrazones. researchgate.net Furthermore, it can participate in carbon-carbon bond-forming reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions. These transformations allow for the introduction of diverse functional groups and the construction of more elaborate molecular architectures.

| Transformation Type | Reagents and Conditions | Potential Product |

| Oxidation | KMnO₄ or CrO₃ | 1-Cyclobutyl-1H-pyrazole-3-carboxylic acid |

| Reduction | NaBH₄ or LiAlH₄ | (1-Cyclobutyl-1H-pyrazol-3-yl)methanol |

| Reductive Amination | Amine, NaBH(OAc)₃ | N-substituted-(1-Cyclobutyl-1H-pyrazol-3-yl)methanamine |

| Wittig Reaction | Phosphonium (B103445) ylide | 1-Cyclobutyl-3-(alkenyl)-1H-pyrazole |

| Knoevenagel Condensation | Active methylene (B1212753) compound, base | Substituted alkene derivative |

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the general knowledge of pyrazole chemistry, specific data for this compound is scarce in the current scientific literature. A significant knowledge gap exists regarding the optimization of its synthesis. While general methods can be applied, specific reaction conditions, yields, and scalability for this particular compound are not well-established.

Furthermore, the comprehensive exploration of its chemical reactivity remains an unexplored avenue. While the aldehyde group is known to be reactive, the influence of the N-cyclobutyl substituent on the reactivity of both the aldehyde and the pyrazole ring has not been systematically studied. Research into the comparative reactivity of this compound against other N-substituted pyrazole-3-carbaldehydes would provide valuable insights into the electronic and steric effects of the cyclobutyl group. Additionally, the photophysical and electrochemical properties of this compound and its derivatives are yet to be investigated.

Prospective Directions for Synthetic Methodologies and Novel Derivatization

The derivatization of this compound presents a vast field for future exploration. The aldehyde functionality can be used as a handle to introduce a wide variety of chemical moieties, leading to the generation of large and diverse chemical libraries. These libraries could then be screened for various biological activities or material properties. Prospective derivatization strategies could include the synthesis of Schiff bases, chalcones, and fused heterocyclic systems.

| Derivatization Strategy | Potential Reactants | Resulting Scaffold |

| Schiff Base Formation | Primary amines, anilines | Pyrazole-imine conjugates |

| Chalcone (B49325) Synthesis | Substituted acetophenones | Pyrazolyl-chalcones |

| Pyrazoline Synthesis | Hydrazine (B178648) derivatives | Bis-pyrazole systems |

| Pyrano[2,3-c]pyrazole Synthesis | Active methylene compounds | Fused pyranopyrazoles |

Future Applications in Advanced Materials and Chemical Technologies

The unique structural features of this compound and its derivatives suggest potential applications in several areas of advanced materials and chemical technologies. The pyrazole core is known to be a part of many dyes and fluorescent materials. umich.edu By appropriate functionalization, derivatives of this compound could be developed as novel organic dyes for applications in areas such as dye-sensitized solar cells or organic light-emitting diodes (OLEDs).

In the realm of chemical technologies, this compound can serve as a crucial intermediate in the synthesis of agrochemicals and pharmaceuticals. The pyrazole scaffold is present in numerous herbicides, insecticides, and fungicides. researchgate.net The aldehyde group allows for the facile introduction of pharmacophores and other functional groups that could lead to the discovery of new and effective agrochemicals. Similarly, in medicinal chemistry, the derivatization of this compound could yield novel therapeutic agents. mdpi.com The N-cyclobutyl group may enhance the binding affinity and selectivity of these derivatives for specific biological targets.

| Potential Application Area | Rationale | Example of Potential Derivative |

| Organic Electronics | Pyrazole core's aromaticity and potential for extended conjugation. | Conjugated polymers incorporating the pyrazole unit. |

| Agrochemicals | The pyrazole ring is a known toxophore in many pesticides. | Pyrazole-amide or pyrazole-ester derivatives. |

| Medicinal Chemistry | The pyrazole scaffold is a "privileged structure" in drug discovery. | Complex molecules with the 1-cyclobutylpyrazole (B2776029) core. |

| Coordination Chemistry | Nitrogen atoms of the pyrazole ring can act as ligands for metal ions. | Metal-organic frameworks (MOFs) or coordination polymers. |

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-cyclobutyl-1H-pyrazole-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-cyclobutyl-1H-pyrazol-5(4H)-one is treated with POCl₃ and DMF to introduce the aldehyde group at the 3-position . Nucleophilic substitution or cyclobutylation of pre-formed pyrazole intermediates (e.g., using cyclobutyl halides) is also common.

- Critical Factors : Temperature control (0–5°C during cyclobutyl group introduction), solvent polarity (DMF or THF), and stoichiometric ratios of reagents (e.g., POCl₃:DMF = 1:1.2) significantly impact regioselectivity and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Techniques :

- NMR : ¹H and ¹³C NMR confirm the cyclobutyl group (δ 2.5–3.5 ppm for cyclobutyl protons) and aldehyde proton (δ ~9.8 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond angles and torsional strain in the cyclobutyl ring. SHELXL (via SHELX suite) is standard for refinement, with R-factor thresholds < 0.05 for high-quality data .

- FT-IR : Aldehyde C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

Q. What are the key reactivity patterns of the aldehyde group in this compound?

- Reactivity : The aldehyde undergoes nucleophilic additions (e.g., Grignard reagents), condensations (e.g., with hydrazines to form hydrazones), and redox reactions.

- Optimization : For condensations, use anhydrous ethanol as solvent and catalytic acetic acid to accelerate imine formation. Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. What impurities are commonly observed during synthesis, and how are they mitigated?

- Impurities :

- Byproducts : Unreacted cyclobutyl intermediates or over-oxidized aldehydes.

- Mitigation : Recrystallization from ethanol/water mixtures or gradient HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the steric strain of the cyclobutyl group influence regioselectivity in subsequent derivatization reactions?

- Analysis : The cyclobutyl ring induces torsional strain (~25° deviation from planarity in X-ray data), which directs electrophilic attacks to the less hindered pyrazole N-1 position. DFT calculations (B3LYP/6-31G*) predict higher activation barriers for reactions at the 5-position due to steric clashes .

- Experimental Validation : Compare yields of 5-substituted vs. N-1-substituted derivatives under identical conditions.

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. computational models) be resolved?

- Approach : Use SHELXL’s TWIN/BASF commands to refine twinned crystals. Validate against computational models (e.g., Gaussian or ORCA) for bond-length deviations > 0.02 Å. Cross-check with spectroscopic data (e.g., NMR coupling constants) .

Q. What computational strategies predict the compound’s electronic properties for catalytic applications?

- Methods :

- Frontier Molecular Orbital (FMO) Analysis : Identify HOMO-LUMO gaps (~4.5 eV for pyrazole derivatives) to assess redox activity.

- Molecular Electrostatic Potential (MEP) Maps : Highlight nucleophilic regions (aldehyde oxygen) for catalyst design .

Q. How does the cyclobutyl moiety affect biological activity compared to cyclohexyl or phenyl analogs?

- SAR Studies : Cyclobutyl derivatives show enhanced membrane permeability (logP ~2.1 vs. ~3.5 for phenyl analogs) but reduced metabolic stability. Assay cytochrome P450 interactions via liver microsomal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.